molecular formula C13H26N2O6S B1600341 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate CAS No. 595565-54-1

1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate

Cat. No. B1600341
CAS RN: 595565-54-1
M. Wt: 338.42 g/mol
InChI Key: BSQPRRIYLXHOGO-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is a non-halogenated ionic liquid . Its empirical formula is C13H26N2O6S and it has a molecular weight of 338.42 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CCCCn1ccn+c1.COCCOCCOS([O-])(=O)=O . A detailed analysis of the imidazolium butyl chain conformation has been completed .


Chemical Reactions Analysis

The room temperature ionic liquid (RTIL), 1-butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate, has been studied for its extraction behavior for 159 Gd in an environmentally benign liquid–liquid extraction system .


Physical And Chemical Properties Analysis

This compound has a very deep brown color . It has a refractive index of n20/D 1.481 and a density of 1.192 g/mL at 20 °C . More detailed physical and chemical properties can be found in specialized databases .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;2-(2-methoxyethoxy)ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C5H12O6S/c1-3-4-5-10-7-6-9(2)8-10;1-9-2-3-10-4-5-11-12(6,7)8/h6-8H,3-5H2,1-2H3;2-5H2,1H3,(H,6,7,8)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQPRRIYLXHOGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.COCCOCCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469761
Record name 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate

CAS RN

595565-54-1
Record name 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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